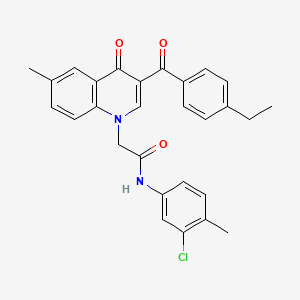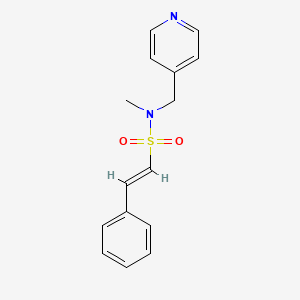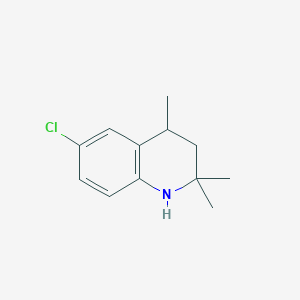
6-Chloro-2,2,4-trimethyl-3,4-dihydro-1H-quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-Chloro-2,2,4-trimethyl-3,4-dihydro-1H-quinoline” is a derivative of quinoline, a nitrogen-containing bicyclic compound . Quinoline derivatives are widely found throughout nature and are utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, and electronics . The quinoline nucleus is present in numerous biological compounds, exhibiting a wide range of biological activities .
Synthesis Analysis
The synthesis of quinoline derivatives has been a topic of interest in recent years due to their pharmaceutical and biological activities . Various synthetic approaches have been developed, focusing on the synthesis of quinolin-2,4-dione derivatives and their utility in the synthesis of fused ring systems . The synthetic methodology of quinoline derivatives involves chemical modifications, resulting in improved therapeutic effects .Molecular Structure Analysis
Quinoline-2,4-dione, a derivative of quinoline, displays different tautomeric forms between the carbonyl groups, CH 2 -3, and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis
Quinoline derivatives exhibit a wide variety of chemical reactions. For instance, they are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Physical And Chemical Properties Analysis
Quinoline is a white or colorless solid that is highly soluble in water and other polar solvents . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Aplicaciones Científicas De Investigación
Neuroprotective Properties in Parkinson’s Disease
6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ), a derivative of the compound, has been shown to have neuroprotective properties in experimental Parkinson’s Disease . It enhances the antioxidant system, normalizes chaperone activity, and suppresses apoptosis . The study results indicate that administering HTHQ led to a significant decrease in oxidative stress in PD rats .
Antioxidant Properties
HTHQ, which has antioxidant properties, affects the functioning of the antioxidant system, the activity of NADPH-generating enzymes and chaperones, and the level of apoptotic processes in rats with rotenone-induced PD . The enhanced redox status in animal tissues was linked with the recovery of antioxidant enzyme activities and NADPH-generating enzyme function .
Normalizing Chaperone Activity
Administering HTHQ to rats with PD normalized the chaperone-like activity and mRNA levels of heat shock protein 70 . Rats treated with the compound displayed lower apoptosis intensity when compared to animals with pathology .
Inhibition of Apoptosis Processes
Owing to its antioxidant properties, HTHQ demonstrated a beneficial impact on the antioxidant system, resulting in decreased requirements for chaperone activation and the inhibition of apoptosis processes triggered in PD .
Synthesis of Related Heterocycles
4-Hydroxy-2-quinolones, a class of compounds related to 6-Chloro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, have been used in the synthesis of related four-membered to seven-membered heterocycles . Many of these heterocycles show unique biological activities .
Drug Research and Development
The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development . Hence, many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .
Mecanismo De Acción
Propiedades
IUPAC Name |
6-chloro-2,2,4-trimethyl-3,4-dihydro-1H-quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN/c1-8-7-12(2,3)14-11-5-4-9(13)6-10(8)11/h4-6,8,14H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTLDFGBJHDENN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC2=C1C=C(C=C2)Cl)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-tert-Butyl 3-[(4-fluorophenyl)methyl]aminolpiperidine-1-carboxylate](/img/structure/B2627985.png)

![N-(5-(2-methoxynicotinoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2627989.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(2,4,5-trifluorophenyl)acetamide](/img/structure/B2627990.png)

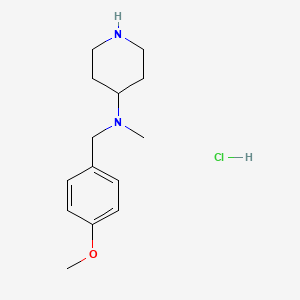
![N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2627995.png)
![4-[benzyl(methyl)sulfamoyl]-N-(1,3-dioxoisoindol-5-yl)benzamide](/img/structure/B2627996.png)
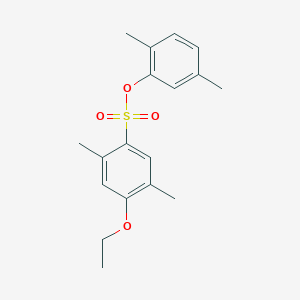
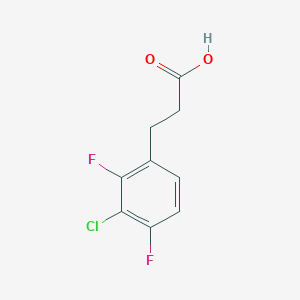
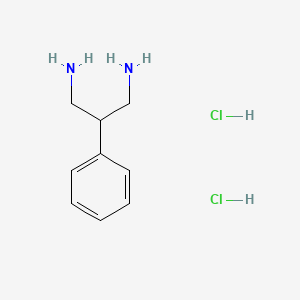
![3-(2-Chlorophenyl)-5-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2628001.png)
